![molecular formula C15H16N6OS B2401294 N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophen-2-carboxamid CAS No. 2034522-50-2](/img/structure/B2401294.png)

N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophen-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

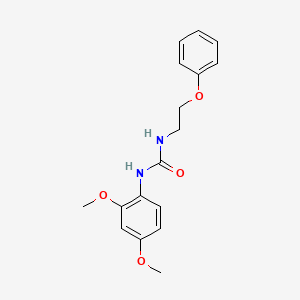

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H16N6OS and its molecular weight is 328.39. The purity is usually 95%.

The exact mass of the compound N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophene-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Forscher haben das Antitumorpotential dieser Verbindung untersucht. Insbesondere 9a erwies sich als das aktivste Derivat und zeigte ein breites Wirkungsspektrum gegen verschiedene humane Krebszelllinien. Bemerkenswert ist seine Wirksamkeit gegen Leukämie, nicht-kleinzelligen Lungenkrebs, Darmkrebs, ZNS-Krebs, Melanom, Nierenkrebs, Prostatakrebs und Brustkrebszellen .

- Die synthetisierten Verbindungen wurden auch auf ihre antibakterielle Aktivität untersucht. Besonders 10a und 16 zeigten die doppelte Aktivität von Ampicillin gegen Pseudomonas aeruginosa, ein häufig vorkommendes pathogenes Bakterium .

- Andere verwandte Verbindungen in dieser Klasse umfassen Lamotrigin (ein Antiepileptikum), Tirapazamin (ein Antitumormittel) und fusionierte 1,2,4-Triazine mit Aktivität gegen Mikroben, Viren und Angst/Depression .

- Eine Reihe von 6-Alkoxy-3-aryl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazin-Derivaten zeigte potente antiproliferative Wirkungen gegen Krebszelllinien wie A549, Bewo und MCF-7 .

- Die zytotoxische Aktivität der Verbindung gegen Brustkrebszelllinien wurde untersucht, wobei ihr Potenzial als Antitumormittel hervorgehoben wird .

- Forscher haben die SAR von Triazolo[4,3-a]pyrazin-Derivaten analysiert. Das Vorhandensein eines Ethylendiamin-Restes im Kern neigt dazu, die antibakterielle Aktivität zu verstärken .

Antitumoraktivität

Antibakterielle Eigenschaften

Heterozyklische Stickstoffsysteme

Antiproliferative Aktivität

Zytotoxizität gegen Brustkrebszellen

Struktur-Wirkungs-Beziehung (SAR)

Zusammenfassend lässt sich sagen, dass diese Verbindung sowohl in der Krebstherapie als auch in antimikrobiellen Anwendungen vielversprechend ist. Ihre einzigartige Struktur und ihre vielfältigen biologischen Wirkungen rechtfertigen weitere Untersuchungen und Optimierungen für einen möglichen klinischen Einsatz. 🌟

Eigenschaften

IUPAC Name |

4-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6OS/c1-10-6-12(23-8-10)15(22)17-11-4-5-20(7-11)14-3-2-13-18-16-9-21(13)19-14/h2-3,6,8-9,11H,4-5,7H2,1H3,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAKENSYNXDEGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)methyl]-3'-[4-(propan-2-yl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2401211.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2401214.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2401217.png)

![8-chloro-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2401220.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2401221.png)

![N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide](/img/structure/B2401222.png)

![6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2401223.png)

![5-bromo-N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2401224.png)

![3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-phenylpropanamide](/img/new.no-structure.jpg)

![3-ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2401230.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2401231.png)